

P-CABs at a Glance: From Soraprazan to Current Leaders

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Compound Focus: Soraprazan

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The table below summarizes the status of various P-CABs, illustrating the transition from early compounds like **Soraprazan** to those currently in use or under development.

Drug Name	Status in Acid-Related Diseases	Key Reason for Halt/Limitation	Key Advantages of Later-Gen P-CABs
Soraprazan	Development halted (Phase I/II) [1]	Associated with elevated liver transaminases (sign of liver toxicity) [1].	Later P-CABs are devoid of this hepatotoxicity [1].
Revaprazan	Marketed (Korea, India); not widely adopted [1]	Failed to show superiority over PPIs for ulcer healing [1].	Newer P-CABs demonstrate superior efficacy to PPIs in conditions like severe esophagitis [2].
SCH-28080	Development halted [1]	Hepatotoxicity identified [1].	---
Linaprazan (AZD0865)	Development halted [1]	Failed superiority over PPIs for reflux esophagitis; abnormal liver enzymes [1].	---

Drug Name	Status in Acid-Related Diseases	Key Reason for Halt/Limitation	Key Advantages of Later-Gen P-CABs
Vonoprazan	Approved & Available (e.g., US, Japan, Americas) [1] [3]	N/A	Fast, potent, durable acid suppression; superior healing in severe esophagitis [1] [2].
Tegoprazan	Approved & Available (e.g., South Korea, Latin America) [1] [3]	N/A	Non-inferior to PPIs; effective for maintenance therapy [1] [4].
Fexuprazan	Approved (South Korea) [1]	N/A	Shows potent acid inhibition [1].
Keiperprazan	Approved (China) [1]	N/A	Effective for gastric/duodenal ulcers and erosive esophagitis [1] [4].

Pharmacological and Clinical Performance Data

Later-generation P-CABs overcome the limitations of early compounds and Proton Pump Inhibitors (PPIs) through superior pharmacology.

Pharmacological Properties

This table compares key properties that underpin the clinical advantages of modern P-CABs over PPIs and early failed compounds [1].

Property	Proton Pump Inhibitors (PPIs)	Potassium-Competitive Acid Blockers (P-CABs)
Chemical Stability	Acid-labile; require enteric coating [1]	Stable in acidic environments [1]

Property	Proton Pump Inhibitors (PPIs)	Potassium-Competitive Acid Blockers (P-CABs)
Mechanism of Action	Irreversible, covalent inhibition; require acid activation (pro-drugs) [1]	Direct, reversible, and competitive inhibition; not pro-drugs [1]
Onset of Action	Slow (up to 3-5 days for full effect) [1]	Rapid (full effect from the first dose) [1] [3]
Dosing Requirement	Must be taken before a meal [3]	Can be taken without regard to meals [3]
Control of Nighttime Acidity	Often insufficient [1]	More potent and prolonged, including better nighttime control [1] [3]
Influence of CYP2C19 Polymorphism	Pharmacological effects significantly affected [5]	Not significantly influenced [5]

Key Clinical Efficacy Data from Meta-Analyses

The following data highlights the performance of modern P-CABs in clinical settings, demonstrating their established role in treatment.

Clinical Indication	Finding	Supporting Evidence
Severe Erosive Esophagitis (Grade C/D)	Vonoprazan 20 mg ranked highest for both initial and maintained healing, showing superior efficacy compared to various PPIs [2].	Network Meta-Analysis
Erosive Esophagitis Healing Rate	Vonoprazan 40 mg and Tegoprazan 50 mg showed the highest surface under the cumulative ranking (SUCRA) values for healing rate in two different analysis subgroups [4].	Network Meta-Analysis

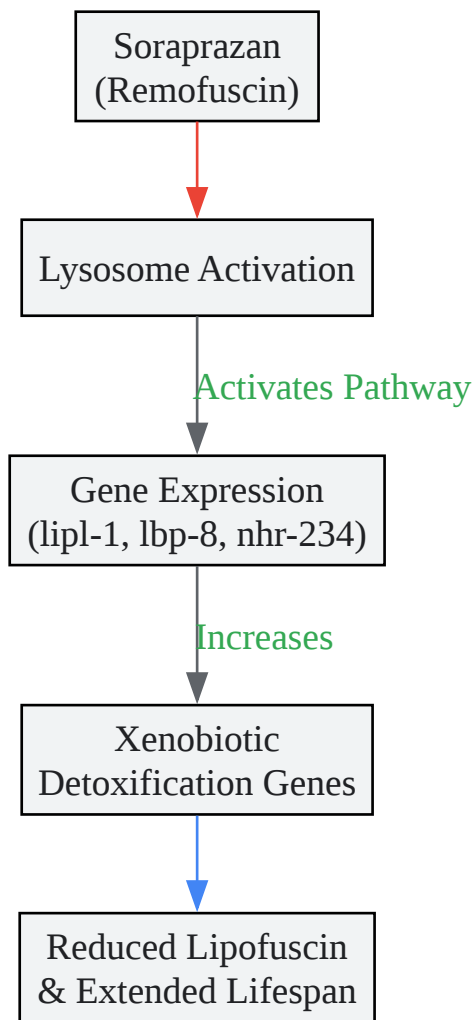
Clinical Indication	Finding	Supporting Evidence
Gastric/Duodenal Ulcer Healing Rate	Keverprazan 30 mg exhibited the highest SUCRA value (92.8%) for healing peptic ulcers [4].	Network Meta-Analysis
Non-Erosive Reflux Disease (NERD)	Vonoprazan significantly improved symptom scores and increased the percentage of 24-hour symptom-free days compared to placebo [6].	Systematic Review & Meta-Analysis
Peptic Ulcer	P-CABs as a class demonstrated non-inferiority to lansoprazole in ulcer healing [5].	Systematic Review & Meta-Analysis

Experimental Insights: From Failed Drug to New Applications

While **Soraprazan** failed as a gastric acid blocker, research has repurposed it for a completely different application.

- **Original Failure in Gastroenterology:** As noted in the first table, **Soraprazan**'s development for acid-related diseases was halted in early phases due to dose-dependent transaminase elevation, indicating potential liver toxicity [1].
- **Re-emergence as "Remofuscin" in Ophthalmology:** The compound **Soraprazan** is now known as **Remofuscin** in ophthalmology research. It is being investigated for its ability to remove lipofuscin, a hallmark of aging, from retinal pigment epithelium cells. Studies are exploring its potential in treating age-related eye diseases like macular degeneration and Stargardt disease [7].
- **Mechanism of Action in the Eye:** Research in *Caenorhabditis elegans* (a worm model) suggests that Remofuscin (**Soraprazan**) extends lifespan by activating the lysosome-to-nucleus pathway, which increases the expression of xenobiotic detoxification genes. This mechanism is distinct from gastric acid suppression and involves genes like *lipl-1*, *lbp-8*, and various cytochrome P450 genes (*cyp-35A1*, etc.) [7].

The diagram below illustrates this repurposed mechanism of action.



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*Diagram Title: Repurposed Mechanism of **Soraprazan** (Remofuscin) in Ophthalmology*

Interpretation and Context

- **Why Soraprazan is not comparable:** The key differentiator for later P-CABs like vonoprazan is their **clean safety profile**, particularly the absence of the hepatotoxicity that halted **Soraprazan's** development [1]. Newer P-CABs were designed to overcome this specific limitation.
- **Research trends:** Bibliometric analysis shows that current research is dominated by vonoprazan, focusing on its effectiveness and safety in acid-related diseases. The trends do not include **Soraprazan**, confirming its inactive status in this field [3] [8].

In summary, while **Soraprazan** serves as a historical footnote in the P-CAB class, its failure paved the way for safer and more effective successors. Current clinical guidance and research are firmly centered on later-generation P-CABs like vonoprazan, tegoprazan, fexuprazan, and keverprazan.

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